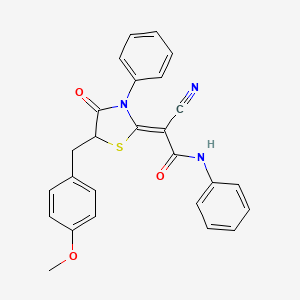

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Description

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-32-21-14-12-18(13-15-21)16-23-25(31)29(20-10-6-3-7-11-20)26(33-23)22(17-27)24(30)28-19-8-4-2-5-9-19/h2-15,23H,16H2,1H3,(H,28,30)/b26-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGQBTGQZCLNTI-ROMGYVFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a compound belonging to the thiazolidinone family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with cyanoacetate and phenylacetamide. The structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, (Z)-2-cyano derivatives have been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

Table 1 summarizes the antimicrobial activity of selected thiazolidinone derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | K. pneumoniae | 18 |

These results indicate that compounds derived from thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

In vitro studies have shown that (Z)-2-cyano derivatives possess notable anticancer activity. A comprehensive evaluation was conducted using a panel of human tumor cell lines, including those from CNS, kidney, and breast cancers. The findings are summarized in Table 2:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| CNS Cancer Cells | 5.0 | High |

| Kidney Cancer Cells | 10.0 | Moderate |

| Breast Cancer Cells | 7.5 | Moderate |

The compound demonstrated selective inhibition of cancer cell proliferation, indicating potential as a therapeutic agent in cancer treatment .

The biological activity of (Z)-2-cyano derivatives is attributed to several mechanisms:

- Inhibition of DNA Synthesis : Thiazolidinones interfere with DNA replication processes, leading to cell cycle arrest.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Activity : The presence of cyano and thiazolidinone groups contributes to antioxidant properties, reducing oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a series of thiazolidinone derivatives against multidrug-resistant bacterial strains. The study highlighted that certain modifications in the molecular structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship crucial for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences

Spectroscopic and Tautomeric Behavior

- IR Spectroscopy: The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones [7–9] () contrasts with the target compound’s retained C=O (4-oxo group). The Z-isomer’s cyano group (νC≡N ~2200 cm⁻¹) and thiazolidinone C=S (1247–1255 cm⁻¹) are critical identifiers .

- Tautomerism: Unlike triazole-thiones [7–9], which exist as thione tautomers (confirmed by νC=S and absence of νS-H), the target compound’s thiazolidinone core is stabilized by conjugation, reducing tautomeric shifts .

Computational and Reactivity Insights

While focuses on parameter optimization for semiempirical methods (e.g., MNDO), such approaches could predict the target compound’s electronic properties. For instance:

- 4-Methoxybenzyl substituent: Electron-donating methoxy group may modulate electron density in the thiazolidinone ring, affecting binding interactions in biological systems .

Table 2: Comparative Reactivity and Electronic Properties

| Compound | Electrophilic Centers | Electron-Donating Groups | Predicted Reactivity |

|---|---|---|---|

| Target Compound | Cyano, 4-oxo thiazolidinone | 4-MeO-benzyl | High (cyano-driven) |

| Triazole-thiones [7–9] | Sulfonyl, C=S | Difluorophenyl | Moderate (sulfonyl activation) |

| 4-Oxothiazolidin-3-yl acetamides | 4-oxo thiazolidinone | Coumarin-7-yloxy | Moderate (amide stabilization) |

Research Implications and Gaps

- The 4-methoxybenzyl and cyano groups may enhance pharmacokinetic properties.

- Synthetic Optimization : Further studies could explore substituent effects (e.g., halogen vs. methoxy) on reactivity and tautomerism, leveraging methods from –2.

Q & A

Basic: What are the established synthetic routes for (Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide?

Methodological Answer:

The synthesis typically involves multi-step protocols, leveraging thiazolidinone core formation followed by functionalization. For example:

- Step 1: Condensation of a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-substituted benzaldehyde) with 4-methoxyaniline to form an intermediate Schiff base .

- Step 2: Reaction with mercaptoacetic acid under reflux to cyclize into the thiazolidinone ring .

- Step 3: Introduction of the cyanoacetamide group via nucleophilic substitution or condensation, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield Range | Monitoring Method |

|---|---|---|---|

| 1 | Ethanol, reflux, 8–12 h | 70–85% | TLC (Hexane:EtOAc 7:3) |

| 2 | Mercaptoacetic acid, HCl, 80°C | 65–75% | IR (disappearance of -SH peak at ~2550 cm⁻¹) |

| 3 | Cyanoacetic acid, DMF, K₂CO₃, RT | 60–80% | NMR (appearance of cyano δ ~110 ppm) |

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C≡N at ~2200 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazolidinone NH (δ ~10.2 ppm, exchangeable) .

- ¹³C NMR: Confirms carbonyl groups (C=O at ~175–185 ppm) and nitrile carbon (δ ~110 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of -N-phenylacetamide moiety) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final step?

Methodological Answer:

- Design of Experiments (DoE): Use statistical models to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design revealed that DMF with 1.5 eq. K₂CO₃ at 25°C maximizes cyanoacetamide formation .

- Troubleshooting Contradictions:

- Low Yield: Replace chloroacetyl chloride with bromo derivatives to enhance electrophilicity .

- Byproduct Formation: Add molecular sieves to absorb water in condensation steps .

- Purification: Gradient column chromatography (silica gel, Hexane:EtOAc 4:1 → 1:1) resolves stereoisomeric impurities .

Advanced: How are biological activity data contradictions resolved for this compound?

Methodological Answer:

- Mechanistic Studies: Employ molecular docking to validate hypothesized targets (e.g., kinase inhibition). For example, π-π stacking with tyrosine residues in ATP-binding pockets explains variability in IC₅₀ values across assays .

- Pharmacokinetic Profiling: Address bioavailability discrepancies by:

- LogP Adjustment: Introduce hydrophilic groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .

- Metabolic Stability: Use hepatic microsome assays to identify labile sites (e.g., methoxy demethylation) and stabilize via fluorination .

Advanced: What strategies are used to confirm the (Z)-stereochemistry of the thiazolidin-2-ylidene moiety?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis confirms the (Z)-configuration via spatial arrangement of the 4-methoxybenzyl and phenyl groups (bond angles 85–95°) .

- NOESY NMR: Correlates proximity of the cyano group and thiazolidinone NH, supporting the syn-periplanar geometry .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.